

# Technical Guide to $\alpha$ -Carboline-15N2: A Tool for Advanced Research

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## Compound of Interest

Compound Name: *alpha-Carboline-15N2*

Cat. No.: *B564853*

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This technical guide provides a comprehensive overview of  $\alpha$ -Carboline-15N2, a stable isotope-labeled compound designed for use by researchers, scientists, and drug development professionals. This document details available supplier information, purity specifications, and potential applications, with a focus on its utility in quantitative analysis and as a tracer in metabolic studies.

## Supplier and Purity Information

$\alpha$ -Carboline-15N2 is available from several specialized chemical suppliers. While purity specifications can be lot-dependent, high-purity grades are available, often essential for sensitive analytical applications. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

Supplier	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Notes
BLD Pharm	1189983-12-7	C <sub>11</sub> H <sub>8</sub> <sup>15</sup> N <sub>2</sub>	170.18	Purity/Specification information available upon inquiry.[1]
LGC Standards	1189983-12-7	C <sub>11</sub> H <sub>8</sub> <sup>15</sup> N <sub>2</sub>	170.18	Sold as a stable isotope product. Certificate of Analysis provided.[2]
MedchemExpress	1189983-12-7	C <sub>11</sub> H <sub>8</sub> <sup>15</sup> N <sub>2</sub>	170.18	Suggested for use as an internal standard for quantitative analysis.

Note on Purity: While specific CoAs for  $\alpha$ -Carboline-15N<sub>2</sub> were not publicly available, a detailed synthesis and purification protocol for the unlabeled  $\alpha$ -carboline has been published. This procedure, involving recrystallization, has been shown to yield the compound in >99% purity, as determined by quantitative NMR (qNMR). It is reasonable to expect that suppliers of the <sup>15</sup>N-labeled analog employ similarly rigorous purification and quality control methods.

## Experimental Protocols

The primary application of  $\alpha$ -Carboline-15N<sub>2</sub> is as an internal standard in quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. Its chemical identity to the unlabeled analyte, with a distinct mass difference, allows for precise correction of sample loss during preparation and variations in instrument response.

## Representative Protocol: Quantification of an $\alpha$ -Carboline Analog in a Biological Matrix using LC-MS/MS

This protocol is adapted from methodologies used for the quantification of similar carboline alkaloids and demonstrates how  $\alpha$ -Carboline-15N2 would be employed as an internal standard.

Objective: To quantify the concentration of a hypothetical  $\alpha$ -carboline-based drug candidate in rat plasma.

Materials:

- Rat plasma samples
- $\alpha$ -Carboline-15N2 (Internal Standard, IS)
- Unlabeled  $\alpha$ -carboline drug candidate (Analyte)
- Acetonitrile (ACN)
- Formic Acid (FA)
- Water, HPLC grade
- Solid Phase Extraction (SPE) cartridges
- LC-MS/MS system

Methodology:

- Preparation of Standards and Quality Controls (QCs):
  - Prepare stock solutions of the analyte and the IS ( $\alpha$ -Carboline-15N2) in a suitable organic solvent (e.g., methanol or DMSO).
  - Create a series of calibration standards by spiking blank rat plasma with known concentrations of the analyte.
  - Prepare QC samples at low, medium, and high concentrations in the same manner.
- Sample Preparation (Protein Precipitation & SPE):

- To 100  $\mu\text{L}$  of each plasma sample (calibration standards, QCs, and unknown samples), add 10  $\mu\text{L}$  of the  $\alpha$ -Carboline- $^{15}\text{N}_2$  internal standard solution at a fixed concentration.
- Add 300  $\mu\text{L}$  of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
- Transfer the supernatant to a clean tube.
- Perform solid-phase extraction (SPE) for further cleanup if necessary, following the manufacturer's protocol for the chosen SPE cartridge.
- Evaporate the final eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - Liquid Chromatography (LC):
    - Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8  $\mu\text{m}$ ).
    - Mobile Phase A: Water with 0.1% Formic Acid.
    - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
    - Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
    - Flow Rate: 0.3 mL/min.
    - Injection Volume: 5  $\mu\text{L}$ .
  - Tandem Mass Spectrometry (MS/MS):
    - Ionization Mode: Positive Electrospray Ionization (ESI+).
    - Detection Mode: Multiple Reaction Monitoring (MRM).
    - MRM Transitions:

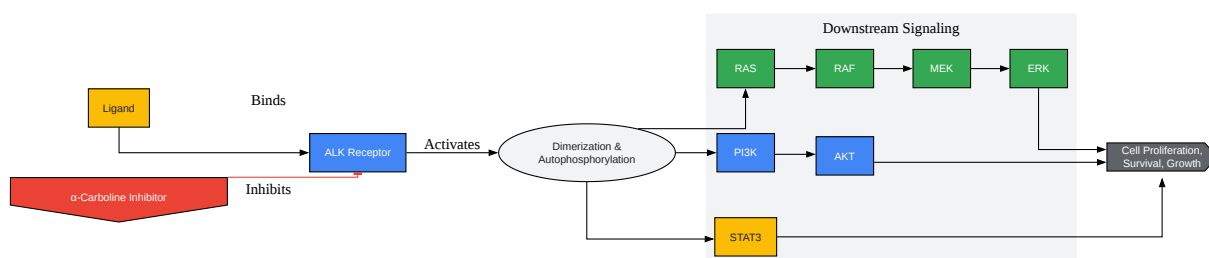
- Analyte (unlabeled): Determine the precursor ion (e.g.,  $[M+H]^+$ ) and a suitable product ion.
- Internal Standard ( $\alpha$ -Carboline- $^{15}N_2$ ): The precursor ion will be  $[M+2+H]^+$  due to the two  $^{15}N$  atoms. A corresponding product ion should be determined.
- Optimize collision energy and other MS parameters for both the analyte and the IS.
- Data Analysis:
  - Integrate the peak areas for both the analyte and the IS.
  - Calculate the ratio of the analyte peak area to the IS peak area.
  - Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
  - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

## Signaling Pathways and Biological Context

$\alpha$ -Carboline and its derivatives are known to possess a wide range of biological activities, interacting with various cellular targets and signaling pathways. These activities include anti-tumor, anti-microbial, and anti-inflammatory properties.

One of the key areas of research for  $\alpha$ -carboline derivatives is in the development of kinase inhibitors. For example, certain  $\alpha$ -carboline compounds have been identified as inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that is a key oncogenic driver in several cancers, including non-small cell lung cancer.

The diagram below illustrates a simplified representation of the ALK signaling pathway.  $\alpha$ -Carboline- $^{15}N_2$  could be used in pharmacokinetic studies of novel  $\alpha$ -carboline-based ALK inhibitors to understand their absorption, distribution, metabolism, and excretion (ADME) properties, which is a critical step in drug development.

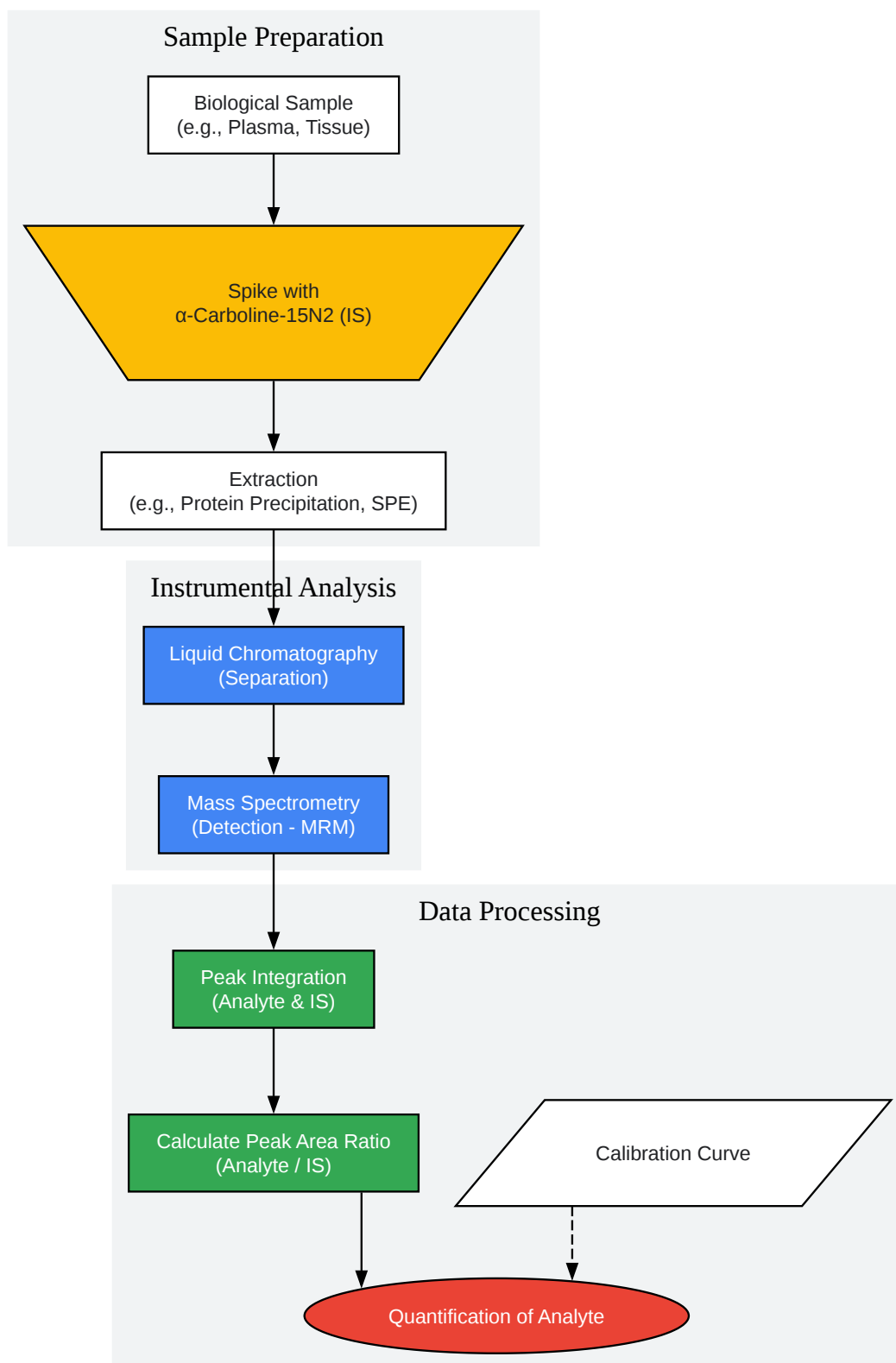


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Caption: Simplified ALK signaling pathway and the point of inhibition by  $\alpha$ -carboline derivatives.

## Visualization of Experimental Workflow

The use of a stable isotope-labeled internal standard like  $\alpha$ -Carboline-15N2 is a cornerstone of modern quantitative bioanalysis. The following workflow diagram illustrates the key steps in a typical experiment.



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Caption: General workflow for quantitative analysis using a stable isotope-labeled internal standard.

#### Need Custom Synthesis?

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## References

- 1. Alpha-Carboline-15N2 | TRC-C176602-10MG | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
- 2. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
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